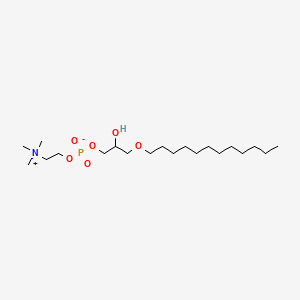
1-Dodecylpropanediol-3-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dodecylpropanediol-3-phosphocholine, also known as this compound, is a useful research compound. Its molecular formula is C20H44NO6P and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
1-Dodecylpropanediol-3-phosphocholine is characterized by its amphiphilic nature, which allows it to form micelles and liposomes. Its structure comprises a dodecyl chain, a propanediol backbone, and a phosphocholine head group, contributing to its solubility in both aqueous and organic solvents. This dual solubility is crucial for its applications in drug delivery and formulation.
Biomedical Research Applications
1. Drug Delivery Systems
This compound is particularly useful in the development of drug delivery systems due to its ability to encapsulate hydrophobic drugs. The amphiphilic nature facilitates the formation of liposomes, which can enhance the bioavailability of poorly soluble drugs. Research has shown that liposomal formulations using this compound can improve the pharmacokinetics of therapeutic agents, leading to enhanced efficacy and reduced side effects .
2. Gene Delivery
In gene therapy, this compound has been explored as a vector for delivering nucleic acids such as DNA and RNA. Its ability to form stable complexes with nucleic acids allows for efficient cellular uptake. Studies indicate that formulations incorporating this compound can significantly increase transfection efficiency compared to traditional methods .
3. Anticancer Research
The compound has also been investigated for its potential in anticancer therapies. Its ability to selectively target cancer cells while minimizing effects on healthy tissues has made it a candidate for targeted drug delivery systems. Research demonstrates that formulations using this compound can enhance the cytotoxicity of chemotherapeutic agents against various cancer cell lines .
Nanotechnology Applications
1. Nanoparticle Formulation
In nanotechnology, this compound is employed in the synthesis of nanoparticles for various applications, including imaging and diagnostics. Its surfactant properties help stabilize nanoparticles, preventing aggregation and ensuring uniform size distribution. This stability is crucial for applications in biomedical imaging where consistent performance is required .
2. Biosensors Development
The compound's unique properties have also been utilized in the development of biosensors. By modifying electrodes with this compound, researchers have created sensitive platforms for detecting biomolecules. These biosensors show promise in diagnosing diseases through the detection of specific biomarkers with high sensitivity and specificity .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
属性
CAS 编号 |
73073-46-8 |
|---|---|
分子式 |
C20H44NO6P |
分子量 |
425.5 g/mol |
IUPAC 名称 |
(3-dodecoxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-16-25-18-20(22)19-27-28(23,24)26-17-15-21(2,3)4/h20,22H,5-19H2,1-4H3 |
InChI 键 |
URUYDXJUCOUNCY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
规范 SMILES |
CCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
同义词 |
1-dodecylpropanediol-3-phosphocholine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















